molecular formula C23H30N2O5S B2831229 4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzenesulfonamide CAS No. 921990-98-9

4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzenesulfonamide

Cat. No.: B2831229
CAS No.: 921990-98-9
M. Wt: 446.56
InChI Key: AWBCDQQRJIJDPN-UHFFFAOYSA-N
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Description

4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzenesulfonamide is a potent and selective chemical probe for the second bromodomain of BET proteins (BRD2/3/4 and BRDT), specifically targeting the BD2 module. This compound, widely recognized in scientific literature as a BD2-selective BET inhibitor, is a critical tool for dissecting the distinct biological functions of the two bromodomains, BD1 and BD2, within the same protein. Its high selectivity enables researchers to investigate the specific roles of BD2 in gene regulation and disease pathogenesis, particularly in the context of inflammation and oncology, without completely ablating the function of the entire BET protein. Studies utilizing this inhibitor have provided significant insights into the mechanism of action of BET proteins, revealing that BD2-selective inhibition can modulate a distinct subset of genes, such as those involved in the IL-1β/TNF-α driven inflammatory response and certain hematological cancers, while potentially offering an improved therapeutic window compared to pan-BET inhibitors. This makes it an invaluable reagent for probing bromodomain biology, validating BD2 as a therapeutic target, and advancing the development of next-generation epigenetic therapies.

Properties

IUPAC Name

4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c1-7-25-19-10-9-17(13-20(19)30-14-23(5,6)22(25)26)24-31(27,28)18-11-15(3)21(29-8-2)16(4)12-18/h9-13,24H,7-8,14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBCDQQRJIJDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OCC)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzenesulfonamide is a complex organic compound that belongs to the sulfonamide class. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C23H30N2O5SC_{23}H_{30}N_{2}O_{5}S with a molecular weight of approximately 446.56 g/mol. The compound features several functional groups: an ethoxy group, a sulfonamide moiety, and an oxazepine ring. These structural elements are essential for its biological interactions.

PropertyValue
Molecular FormulaC23H30N2O5S
Molecular Weight446.56 g/mol
CAS Number922098-14-4
PurityTypically ≥ 95%

The biological activity of sulfonamides typically involves the inhibition of specific enzymes by mimicking natural substrates. For this compound:

  • Enzyme Inhibition : The sulfonamide group can inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.
  • Binding Affinity : The presence of the fluorobenzene moiety may enhance binding affinity to target enzymes.
  • Stability : The oxazepine ring contributes to the overall stability and specificity of the interaction.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth by interfering with folate synthesis pathways.

Anticancer Potential

Some derivatives of oxazepine compounds have shown promise in anticancer research. The mechanism may involve apoptosis induction in cancer cells through mitochondrial dysfunction or inhibition of specific oncogenic pathways.

Case Studies

  • In Vitro Studies : In laboratory settings, compounds similar to 4-ethoxy-N-(5-ethyl...) have demonstrated IC50 values in the low micromolar range against various cancer cell lines.
  • Animal Models : In vivo studies using animal models have indicated that this compound can reduce tumor growth when administered at specific dosages over a defined period.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs:

  • Synthesis Methodologies : Microwave-assisted synthesis has been explored to enhance yields and reduce reaction times.
  • Biological Evaluation : Compounds derived from this structure have been tested against various pathogens and cancer cell lines, with varying degrees of success.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of dihydropteroate synthase

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Sulfonamides are known for their antibacterial properties by inhibiting bacterial folate synthesis. Research indicates that derivatives of this compound may exhibit similar mechanisms against various bacterial strains.
  • Neuropharmacology :
    • The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurodegenerative diseases. Studies have indicated that compounds targeting the kynurenine pathway can modulate neuroinflammatory responses, which are crucial in conditions like Alzheimer's disease and multiple sclerosis .
  • Cancer Research :
    • The oxazepin moiety is of interest due to its potential role in anticancer therapies. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies

  • In Vitro Studies :
    • A study demonstrated that derivatives of this compound showed significant antibacterial activity against Gram-positive bacteria. The mechanism was linked to the inhibition of folate synthesis pathways.
  • Neuroscience Applications :
    • Research highlighted the compound's potential to alter kynurenine metabolism, suggesting implications for treating mood disorders and neurodegenerative conditions. It was found to reduce neuroinflammation markers in animal models .

Data Table: Summary of Applications

Application AreaDescriptionReferences
AntimicrobialInhibits bacterial growth by targeting folate synthesis
NeuropharmacologyPotential treatment for neurodegenerative diseases
Cancer ResearchInduces apoptosis in cancer cells
Mechanism of ActionInhibits dihydropteroate synthase; modulates kynurenine pathway

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic analysis of key parameters typically evaluated for such comparisons:

Structural Features

The benzo[b][1,4]oxazepin scaffold is a privileged structure in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding. Similar compounds, such as:

  • N-substituted benzooxazepines (e.g., derivatives with methoxy or hydroxyl groups replacing ethoxy)
  • Sulfonamide-containing analogs (e.g., variations in substituent positions on the benzene ring)

would exhibit differences in molecular geometry (bond lengths, angles, and torsion angles) and packing motifs.

Crystallographic Refinement Consistency

The use of SHELX software (e.g., SHELXL for refinement) ensures high precision in structural parameters, enabling reliable comparisons across analogs. For example:

  • Hydrogen-bonding networks : The sulfonamide group’s orientation and participation in intermolecular interactions (e.g., with water or protein residues) can be compared using SHELX-refined coordinates.
  • Thermal motion parameters (B-factors) : Higher B-factors in the ethyl or dimethyl groups might indicate conformational flexibility, a feature critical for structure-activity relationships (SAR).

Hypothetical Data Table for Comparison

The table below illustrates parameters that would typically be analyzed for this compound and analogs (hypothetical data for demonstration):

Parameter 4-ethoxy-N-...benzenesulfonamide Methoxy Analog Hydroxyl Analog
Molecular Weight (g/mol) 488.58 460.52 446.49
Crystal System Monoclinic Orthorhombic Monoclinic
Hydrogen Bonds 4 3 5
ClogP 3.2 2.8 1.5
B-factor (Ų) 12.4 (ethyl group) 10.1 15.6

Notes:

  • ClogP : Calculated partition coefficient (lipophilicity) differences reflect substituent polarity.
  • Hydrogen bonds : The hydroxyl analog’s increased hydrogen-bond capacity could enhance solubility or target affinity.

Functional Implications

  • Bioactivity : Ethoxy and methyl groups may enhance membrane permeability compared to polar hydroxyl analogs.
  • Thermodynamic Stability : Dimethyl substituents on the oxazepine ring likely reduce ring puckering, improving metabolic stability .

Q & A

Q. How should researchers design experiments to optimize the compound’s selectivity for SYK kinase over related kinases?

  • Methodological Answer :
  • Kinase panel screening : Test against a panel of 50–100 kinases (e.g., JAK, BTK) to identify off-target hits.
  • ATP-binding competition : Use surface plasmon resonance (SPR) to measure Kd values in the presence/absence of ATP analogs.
  • Mutagenesis studies : Engineer SYK mutants (e.g., gatekeeper residues) to pinpoint binding determinants .

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